molecular formula C21H17FN6O2S B2987157 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 941994-41-8

2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2987157
CAS RN: 941994-41-8
M. Wt: 436.47
InChI Key: KPQYVEMZAJWCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H17FN6O2S and its molecular weight is 436.47. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with structural similarities, particularly those involving fluoro-substituted benzopyrans and pyrazolopyrimidine derivatives, have been explored for their anticancer properties. For instance, fluoro-substituted benzopyrans have shown activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating their potential as anticancer agents. Such compounds are synthesized through a series of reactions leading to pyrazole and pyrimidine derivatives, which upon further reactions yield thiazolopyrimidines. These compounds' activities against cancer cell lines suggest the potential for derivatives like the one to have similar applications in cancer research (Hammam et al., 2005).

Neuroinflammation and TSPO Ligands

Pyrazolo[1,5-a]pyrimidines are also investigated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Some derivatives have shown subnanomolar affinity for TSPO, comparable to known ligands, and have been labeled with fluorine-18 for in vivo positron emission tomography (PET) imaging. This indicates their utility in studying neuroinflammation and potentially aiding in the diagnosis of neurodegenerative diseases (Damont et al., 2015).

Antimicrobial and Antioxidant Activities

Further research into related heterocyclic compounds incorporating antipyrine moieties has shown promising antimicrobial and antioxidant activities. These compounds, through various synthetic pathways, yield derivatives that have been evaluated for their bioactivity, underscoring the versatility of such chemical structures in developing new therapeutic agents (Bondock et al., 2008).

properties

IUPAC Name

2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2S/c22-14-1-3-15(4-2-14)28-19-17(11-25-28)20(30)27-16(12-31-21(27)26-19)9-18(29)24-10-13-5-7-23-8-6-13/h1-8,11,16H,9-10,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQYVEMZAJWCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide

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